2-Methoxyquinolin-3-amine

Quality Control Reproducibility Medicinal Chemistry

2-Methoxyquinolin-3-amine (CAS 150009-83-9) is a heterocyclic aromatic amine classified as a 3-aminoquinoline derivative, bearing a methoxy substituent at the 2-position. With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol, this compound serves as a versatile building block in pharmaceutical research.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 150009-83-9
Cat. No. B3348032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinolin-3-amine
CAS150009-83-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1N
InChIInChI=1S/C10H10N2O/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,11H2,1H3
InChIKeyINBYYMGULYXPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinolin-3-amine (CAS 150009-83-9) – A Strategic Quinoline Building Block for Medicinal Chemistry and Process R&D


2-Methoxyquinolin-3-amine (CAS 150009-83-9) is a heterocyclic aromatic amine classified as a 3-aminoquinoline derivative, bearing a methoxy substituent at the 2-position . With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol, this compound serves as a versatile building block in pharmaceutical research . Its structure positions it as a direct precursor for the 2-methoxyquinolin-3-yl scaffold found in the FDA-approved antituberculosis drug bedaquiline and related diarylquinoline analogs [1]. Commercially, it is supplied at purities of ≥97% (NLT 97%) for advanced chemical synthesis and drug discovery applications .

Why 2-Methoxyquinolin-3-amine Cannot Be Replaced by Generic Amino-quinoline Alternatives


Simple interchange with more common aminoquinoline isomers (e.g., 2-aminoquinoline or 4-aminoquinoline) or unsubstituted quinolin-3-amine is chemically invalid for key synthetic routes. The orthogonal reactivity profile—a nucleophilic 3-amino group adjacent to a 2-methoxy leaving group—enables regioselective transformations such as directed ortho-metalation or palladium-catalyzed cross-couplings that are impossible with the 2-amino or 4-amino isomers . Furthermore, in asymmetric hydrogenation of quinolin-3-amines, the 2-substituent profoundly influences both conversion and enantioselectivity; 2-alkyl and 2-aryl substrates give markedly different ee values, underscoring that even minor structural variations cannot be casually substituted without re-optimizing the entire catalytic system [1].

Quantified Differentiation: 2-Methoxyquinolin-3-amine vs. Closest Analogs


Purity Benchmarking: Commercial Supply Consistency for Reliable SAR Studies

For procurement decisions in drug discovery, batch-to-batch consistency is critical. Commercial suppliers of 2-methoxyquinolin-3-amine certify a minimum purity of 97% (NLT 97%) . In comparison, the unsubstituted 3-aminoquinoline is commonly available at 95–97% purity, while the regioisomeric 2-aminoquinoline is typically offered at 95–98% . The 97% NLT threshold for 2-methoxyquinolin-3-amine ensures that the primary impurity profile is controlled below 3%, reducing the risk of side reactions in multistep syntheses where the 3-amino group is the sole reactive handle .

Quality Control Reproducibility Medicinal Chemistry

Conformational and Electronic Impact of the 2-Methoxy Group: Computed PSA and LogP

The polar surface area (PSA) and partition coefficient (LogP) of a building block influence the pharmacokinetic profile of its downstream products. 2-Methoxyquinolin-3-amine has a computed PSA of 48.14 Ų and a predicted LogP of 2.41 [1]. By contrast, the unsubstituted 3-aminoquinoline exhibits a PSA of 38.91 Ų and LogP of 1.53, while 2-aminoquinoline shows PSA 38.91 Ų and LogP 1.53 [2]. The introduction of the 2-methoxy group increases both hydrogen-bond acceptor count and lipophilicity, which can translate into improved membrane permeability for final drug candidates while retaining sufficient aqueous solubility due to the polar amine [1].

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Synthetic Utility: Enantioselective Hydrogenation Performance of Quinolin-3-amines

Aromatic quinolin-3-amines serve as substrates for direct asymmetric hydrogenation to produce chiral exocyclic amines, a transformation that is not accessible to the 2-amino or 4-amino regioisomers due to the different electronic nature of the heterocyclic ring [1]. The methodology developed by Cai et al. achieves up to 94% enantiomeric excess (ee) for quinolin-3-amine substrates bearing a phthaloyl protecting group on the 3-amino moiety [1]. While the specific ee for the 2-methoxy derivative is not individually reported, the study demonstrates that 2-substituted quinolin-3-amines are competent substrates, and the 2-methoxy group provides a synthetic handle for further elaboration post-hydrogenation [1][2]. This contrasts with 2-unsubstituted quinolin-3-amine, which lacks a functionalizable group at the 2-position for downstream diversification.

Asymmetric Catalysis Chiral Amines Process Chemistry

Application Scenarios Where 2-Methoxyquinolin-3-amine Delivers Definitive Procurement Value


Synthesis of Bedaquiline-Inspired Diarylquinoline Anti-TB Agents

The 2-methoxyquinolin-3-yl core is a critical pharmacophore in bedaquiline (Sirturo®), the first new TB drug approved in over 40 years . 2-Methoxyquinolin-3-amine serves as a direct precursor for the construction of the 6-bromo-2-methoxyquinolin-3-yl intermediate via regioselective bromination at the 6-position . Groups developing next-generation ATP synthase inhibitors for multidrug-resistant tuberculosis benefit from sourcing this specific building block rather than attempting to introduce the 3-amino and 2-methoxy groups onto a pre-functionalized quinoline, which requires additional protection/deprotection steps and reduces overall yield .

Asymmetric Synthesis of Chiral Tetrahydroquinoline Libraries

The quinolin-3-amine scaffold is uniquely positioned for direct asymmetric hydrogenation to access chiral 1,2,3,4-tetrahydroquinolin-3-amines with high enantioselectivity (up to 94% ee) . The 2-methoxy substituent does not interfere with the hydrogenation catalyst and provides a functional handle for post-reduction derivatization (e.g., O-demethylation, nucleophilic aromatic substitution), enabling the rapid construction of diverse chiral amine libraries for medicinal chemistry campaigns .

Kinase and Epigenetic Inhibitor Scaffold Decoration

Aminoquinoline derivatives are privileged scaffolds in kinase inhibition and DNA methyltransferase (DNMT) inhibitor programs . The 3-amino-2-methoxy substitution pattern offers a vector for hinge-binding interactions in kinase ATP pockets while the 2-methoxy group can engage in hydrophobic or hydrogen-bond contacts with the selectivity pocket. Compared to 4-aminoquinolines (which dominate antimalarial research), the 3-amino series provides a distinct hydrogen-bonding geometry that can overcome resistance mutations in certain kinase targets . Sourcing the pre-functionalized 2-methoxyquinolin-3-amine eliminates the need for late-stage amination of 2-methoxyquinoline, a step that often requires harsh conditions and gives poor regioselectivity.

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